2,2-Difluoropentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-2-3-5(6,7)4(8)9/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXONZOTEIIZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619716 | |
| Record name | 2,2-Difluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140126-96-1 | |
| Record name | 2,2-Difluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,2 Difluoropentanoic Acid and Its Derivatives
Strategies for Introducing the 2,2-Difluoro Moiety
The construction of the C-CF2 bond at the α-position to a carboxyl group presents unique synthetic challenges. A variety of innovative methods have been developed to address this, ranging from electrochemical approaches to transition-metal-catalyzed reactions.
Electrosynthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents. Recent advancements have demonstrated its utility in synthesizing fluorinated carboxylic acids.
One novel strategy involves the electrochemical carboxylation of α-fluoroalkyl cyclopropanes with carbon dioxide (CO₂). rsc.orgresearchgate.net This method is notable as it achieves a defluorinative carboxylation through the simultaneous cleavage of both a C-F and a C-C bond. rsc.orgdntb.gov.uadntb.gov.ua Researchers have shown that both α-CF₂H and α-CF₃ substituted cyclopropanes can serve as effective substrates. rsc.orgcolab.ws The reaction proceeds in an undivided cell under constant current, leading to the formation of pentenoic acids featuring a gem-difluoroalkene moiety with high chemo- and stereoselectivity. rsc.orgdntb.gov.uadntb.gov.ua
Another electrochemical approach is the direct defluorinative carboxylation of gem-difluoroalkenes with CO₂. researchgate.net This reaction is conducted in a user-friendly undivided cell using a platinum cathode and a nickel anode under constant current. researchgate.net The process runs smoothly at room temperature and avoids the need for expensive transition metal catalysts, ligands, or external reductants, yielding α-fluoroacrylic acid derivatives. researchgate.net Cyclic voltammetry studies suggest the reaction follows a novel ECEC (electrochemical-chemical-electrochemical-chemical) pathway. researchgate.net
| Starting Material | Method | Key Conditions | Product Type | Source |
|---|---|---|---|---|
| α-CF₃ cyclopropanes | Defluorinative Carboxylation | Undivided cell, constant current, CO₂ (1 atm) | Difluoropentenoic acids | rsc.orgdntb.gov.ua |
| gem-Difluoroalkenes | Defluorinative Carboxylation | Pt cathode, Ni anode, constant current, CO₂ | α-Fluoroacrylic acids | researchgate.net |
The hydrofunctionalization of gem-difluoroalkenes is a direct method for synthesizing compounds with a difluoromethylene (-CF₂) group. nih.gov These alkenes are susceptible to nucleophilic attack at the difluorinated carbon due to the strong electron-withdrawing effect of the fluorine atoms. nih.gov However, this often leads to β-fluoride elimination, resulting in monofluoroalkene byproducts. nih.gov
A "fluorine-retentive" strategy has been developed involving the formal hydroacetoxylation of tetrasubstituted or trisubstituted β,β-difluoroacrylates. nih.gov In this straightforward protocol, readily available carboxylic acids act as nucleophiles, adding regioselectively to the difluoroalkene to construct RCO₂–CF₂ bonds. nih.gov Remarkably, this transformation is achieved under thermal conditions without the need for any catalysts or additives. nih.gov The scope of this reaction has been demonstrated with various carboxylic acids, providing a novel class of gem-difluoromethylenated esters. nih.gov
| Difluoroalkene Substrate | Carboxylic Acid Nucleophile | Conditions | Product | Source |
|---|---|---|---|---|
| Ethyl 2-(p-tolyl)-3,3-difluoroacrylate | Acetic Acid | Heating | gem-Difluoromethylenated ester | nih.gov |
| Ethyl 2-phenyl-3,3-difluoroacrylate | Benzoic Acid | Heating | gem-Difluoromethylenated ester | nih.gov |
| Trisubstituted gem-difluoroalkene | p-Toluenesulfonic acid | Heating | Product with RSO₃–CF₂ bond | nih.gov |
Decarboxylative coupling reactions are attractive because they utilize readily available carboxylic acids as starting materials and release CO₂ as the only byproduct. nih.gov This strategy can be adapted for fluorination. A general approach for the direct conversion of aliphatic carboxylic acids to alkyl fluorides has been developed using visible light-promoted photoredox catalysis. princeton.edunih.gov
In this method, a photon-induced oxidation of a carboxylate generates a carboxyl radical, which rapidly extrudes CO₂ to form an alkyl radical. princeton.edunih.gov This radical is then trapped by a fluorine atom transfer agent, such as Selectfluor®, to forge the C-F bond. princeton.edu The reaction is operationally simple and proceeds under redox-neutral conditions. nih.gov A key factor for success is the use of a mixed solvent system, such as acetonitrile (B52724) and water, which allows for the dissolution of both the fluorinating agent and the alkyl carboxylic acid. princeton.edunih.gov This methodology is applicable to primary, secondary, and tertiary carboxylic acids, making it a potentially general route for accessing precursors to 2,2-difluoropentanoic acid by fluorinating a suitable substituted pentanoic acid derivative. nih.gov
| Catalyst System | Fluorine Source | Key Conditions | Substrate Scope | Source |
|---|---|---|---|---|
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Selectfluor® | Visible light, CH₃CN/H₂O, Na₂HPO₄ | Primary, secondary, tertiary aliphatic carboxylic acids | princeton.edunih.gov |
While not a direct synthesis of this compound itself, the direct O-difluoromethylation of carboxylic acids is a vital method for preparing its difluoromethyl ester derivatives. These esters are valuable compounds in their own right. Several protocols have been developed for this transformation. chemrevlett.comchemrevlett.com
One efficient, one-pot, two-step method utilizes commercially available bromodifluoromethyl)trimethylsilane (TMSCF₂Br) in an aqueous system under ambient conditions. chemrevlett.com The process involves the initial formation of a carboxylate salt with a base like potassium hydroxide (B78521) (KOH), followed by the addition of the difluoromethylating agent. chemrevlett.com This methodology is applicable to a wide range of benzoic acid derivatives and has also been extended to the S-H bond difluoromethylation of thiocarboxylic acids. chemrevlett.com Another approach uses a phosphonium (B103445) ylide generated from a specific reagent, which then produces difluorocarbene. This difluorocarbene is trapped by the carboxylic acid's O-H group, and a subsequent 1,2-hydride migration yields the final O-difluoromethylated product. chemrevlett.com
Direct C-H fluorination is an ideal synthetic strategy due to its atom and step economy, but achieving site-selectivity remains a significant challenge. harvard.edu Palladium catalysis has emerged as a powerful tool for this purpose. beilstein-journals.org For the synthesis of this compound, a method capable of fluorinating an unactivated C(sp³)–H bond would be required.
Significant progress has been made in the palladium-catalyzed fluorination of C(sp³)–H bonds, particularly benzylic and aliphatic ones. beilstein-journals.orgnih.gov These reactions often employ a directing group to guide the catalyst to a specific C-H bond. For instance, 8-methylquinoline (B175542) derivatives have been successfully fluorinated at the methyl group using a palladium catalyst in combination with a nucleophilic fluoride (B91410) source like silver fluoride (AgF) and a hypervalent iodine oxidant. nih.gov The proposed mechanism involves the formation of a cyclometalated Pd(II) complex, which is then oxidized to a high-valent Pd(IV) species. Reductive elimination from this intermediate forges the C-F bond. nih.gov While not yet demonstrated for the direct synthesis of this compound, this strategy provides a blueprint for how a suitably functionalized pentanoic acid derivative could be selectively difluorinated at the C-2 position.
| Catalyst Precursor | Directing Group Example | Fluoride Source | Oxidant | Source |
|---|---|---|---|---|
| Pd(OAc)₂ | 8-Aminoquinoline | AgF | PhI(OPiv)₂ | nih.gov |
| Pd(II)/Sulfoxide System | Allylic Olefin | Et₃N·3HF | Benzoquinone (BQ) | ucla.edu |
Deoxygenative fluorination is a powerful transformation that replaces oxygen atoms with fluorine. To synthesize this compound using this approach, a logical precursor would be a 2-oxopentanoic acid derivative. The carbonyl group at the C-2 position can be converted into the desired CF₂ group.
Reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for the deoxygenative fluorination of aldehydes and ketones to their corresponding gem-difluorides. organic-chemistry.org Deoxo-Fluor is noted for being more thermally stable than the related DAST reagent. organic-chemistry.org The reaction would involve treating the 2-keto acid (or its ester) with the deoxyfluorinating agent to directly install the 2,2-difluoro moiety. This method provides a direct and conceptually simple route from readily accessible α-keto acids to the target α,α-difluoro acids. organic-chemistry.org
| Reagent Name | Abbreviation / Common Name | Typical Application | Source |
|---|---|---|---|
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | Ketone → gem-Difluoride | organic-chemistry.org |
| Diethylaminosulfur trifluoride | DAST | Ketone → gem-Difluoride | organic-chemistry.org |
| Sulfur tetrafluoride | SF₄ | Carboxylic acid → Trifluoromethyl |
Table of Compounds
| Compound Name |
|---|
| This compound |
| (Bromodifluoromethyl)trimethylsilane |
| Silver fluoride |
| Palladium(II) acetate |
| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) |
| Diethylaminosulfur trifluoride (DAST) |
| Selectfluor® |
| Acetic Acid |
| Benzoic Acid |
| p-Toluenesulfonic acid |
| Potassium hydroxide |
| 8-Methylquinoline |
| 2-Oxopentanoic acid |
Enantioselective Synthesis and Stereochemical Control
The generation of enantioenriched compounds containing a gem-difluoroalkyl group at the α-position to a carboxylic acid presents a significant synthetic challenge. Researchers have developed several catalytic asymmetric strategies to control the stereochemistry of these valuable building blocks.
One prominent approach involves the asymmetric hydrogenation of unsaturated precursors. For instance, the enantioselective hydrogenation of α,α-difluoro-β-arylbutenoates has been achieved using an in situ-generated palladium/diphosphine/H+ catalyst system. dicp.ac.cn This method provides access to optically active α,α-difluorinated carboxylic acids with moderate to good enantiomeric ratios. dicp.ac.cn
Copper-catalyzed asymmetric reactions also provide a powerful route. The bond scission of specific pentafluorinated β-dicarbonyl compounds using a copper catalyst generates difluoroenolates. These intermediates can react with aldehydes in an enantioselective aldol (B89426) reaction to produce chiral α,α-difluoro-β-hydroxy ketones with high yields and enantiomeric excess (ee) up to 92%. nih.gov These hydroxy ketones are versatile precursors that can be efficiently converted into the desired 2,2-difluoro-3-hydroxy carboxylic acids. nih.gov
Iodoarene-catalyzed reactions have emerged as a novel strategy for creating enantioenriched β,β-difluoroalkyl halides, which are key synthons for derivatives of this compound. nih.govacs.orgnih.gov This transformation involves an oxidative rearrangement of α-bromostyrenes using a chiral iodoarene catalyst, with HF-pyridine as the fluoride source. nih.govacs.orgnih.gov The development of optimized catalysts has led to protocols that are both more efficient and more highly enantioselective. nih.gov The origins of this stereoselectivity have been investigated and are attributed to crucial CH–π and π–π interactions in the transition state. nih.govnih.gov
The use of chiral auxiliaries represents another effective strategy. Asymmetric Reformatsky-type reactions between N-sulfinyl imines and ethyl bromodifluoroacetate enable the convenient synthesis of enantiomerically pure α,α-difluoro-β-amino acids. researchgate.netbioorganica.com.ua Similarly, chiral Ni(II) complexes derived from glycine (B1666218) Schiff bases serve as powerful tools for the gram-scale asymmetric synthesis of a diverse range of fluorinated amino acids, which can be obtained in enantiopure form (>94% ee). chemrxiv.orgbeilstein-journals.org
Table 1: Selected Enantioselective Methods for α,α-Difluoro Carboxylic Acid Precursors and Derivatives
| Catalytic System/Method | Substrate Type | Product Type | Max. Enantioselectivity (ee/er) | Ref. |
|---|---|---|---|---|
| Palladium/Diphosphine/H⁺ | α,α-Difluoro-β-arylbutenoate | Chiral α,α-difluorocarboxylic acid | Good er | dicp.ac.cn |
| Copper/Chiral Ligand | Pentafluorobutane-1,3-dione + Aldehyde | Chiral α,α-difluoro-β-hydroxy ketone | 92% ee | nih.gov |
| Chiral Iodoarene/m-CPBA/HF-Pyridine | α-Bromostyrene | Chiral β,β-difluoroalkyl bromide | High enantioselectivity | nih.govacs.org |
| Chiral Sulfinyl Auxiliary | N-Sulfinyl imine + Ethyl bromodifluoroacetate | Chiral α,α-difluoro-β-amino acid | High diastereoselectivity | researchgate.netbioorganica.com.ua |
| Chiral Ni(II) Complex | Ni(II) complex of glycine Schiff base + Alkyl halide | Chiral α,α-difluoro amino acid | >94% ee | chemrxiv.orgbeilstein-journals.org |
| Isothiourea/Brønsted Acid | Arylacetic acid ester + Hemiaminal ether | Chiral α-aryl-β²-amino ester | 96:4 er | st-andrews.ac.uk |
Synthesis of Complex Derivatives Incorporating the this compound Scaffold
The this compound motif and its close analogues are valuable building blocks for constructing more complex, biologically relevant molecules. The gem-difluoromethylene group can act as a carbonyl or ether isostere, modulating the properties of the parent molecule. dicp.ac.cn
A notable application is the synthesis of difluoromethylated heterocyclic compounds. For example, a catalytic asymmetric Mukaiyama-Mannich reaction has been developed using a poly-trifluoromethylated chiral spirocyclic phosphoric acid. acs.org This method allows for the reaction of difluoroenoxysilanes with in situ-formed ketimines to produce difluoromethylated tetrasubstituted stereocenters in isoindolones with high enantiopurity. acs.org These products can be further transformed into various CF₂H-containing isoindolones and fused isoindolone systems. acs.org
The incorporation of α,α-difluoro-α-amino acids, which are derivatives of this compound, into peptides is another area of significant research. mdpi.com The proximity of the fluorine atoms to the amino acid backbone decreases the nucleophilicity of the amino group and increases the acidity of the carboxylic acid function. mdpi.com Strategies for synthesizing these amino acids often rely on the difluoroalkylation of precursors or the transformation of existing difluorinated starting materials. mdpi.com For instance, a gram-scale synthesis using chiral Ni(II) complexes allows for the preparation of Fmoc-protected fluorinated amino acids ready for use in solid-phase peptide synthesis. chemrxiv.org
Furthermore, the 2,2-difluoroalkyl moiety can be installed into larger structures using olefination reactions. The Peterson olefination using anions of α-substituted-α-silylesters has been used to react with complex ketone precursors, although control of the resulting E/Z stereochemistry can be challenging. rsc.org This approach was explored in the synthesis of derivatives of monic acid, where a 2-fluoro-substituted ester was successfully prepared, demonstrating the utility of this method for creating complex fluorinated natural product analogues. rsc.org
Table 2: Examples of Complex Derivatives from the 2,2-Difluoroalkyl Scaffold
| Derivative Class | Synthetic Strategy | Key Features | Ref. |
|---|---|---|---|
| Difluoromethylated Isoindolones | Asymmetric Mukaiyama-Mannich Reaction | Construction of a CF₂H-bearing tetrasubstituted stereocenter. | acs.org |
| Fluorinated Peptides | Incorporation of α,α-difluoro-α-amino acids | Fmoc-protected amino acids prepared via chiral Ni(II) complexes for solid-phase synthesis. | chemrxiv.orgmdpi.com |
| Monic Acid Analogues | Peterson Olefination | Installation of a 2-fluoro-α,β-unsaturated ester moiety onto a complex core structure. | rsc.org |
| α-Aryl-β²-Amino Esters | Cooperative Isothiourea/Brønsted Acid Catalysis | Enantioselective aminomethylation of aryl acetic acid esters, applied to the synthesis of (S)-Nakinadine B. | st-andrews.ac.uk |
Mechanistic Investigations and Chemical Transformations of 2,2 Difluoropentanoic Acid
Reactivity of the Carboxylic Acid Functionality in Difluorinated Systems
The strong electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the adjacent carboxylic acid group. This effect increases the acidity of the carboxylic acid (lowering its pKa) compared to its non-fluorinated counterpart, pentanoic acid. The increased partial positive charge on the carboxyl carbon makes it more susceptible to nucleophilic attack. khanacademy.org
The carboxylic acid group of 2,2-difluoropentanoic acid can undergo both oxidation and reduction, though the conditions may differ from non-fluorinated analogs due to the influence of the gem-difluoro group.
Oxidation: While carboxylic acids are generally at a high oxidation state, specific oxidative transformations can occur. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used, potentially leading to the cleavage of the carbon chain under harsh conditions. smolecule.com However, more controlled oxidation reactions are less common for the carboxylic acid group itself without involving other parts of the molecule.
Reduction: The reduction of the carboxylic acid group in this compound to a primary alcohol (2,2-difluoropentan-1-ol) is a more conventional transformation. This is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is effective for this purpose. The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions. libretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce carboxylic acids but may be effective if the carboxylic acid is first converted to a more reactive derivative. libretexts.org
| Transformation | Reagent(s) | Product(s) | Notes |
|---|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄) | 2,2-Difluoropentan-1-ol | A standard method for reducing carboxylic acids to primary alcohols. libretexts.org |
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Potential for oxidative cleavage | Harsh conditions may lead to degradation. smolecule.com |
Nucleophilic acyl substitution is a key reaction for carboxylic acids, allowing for their conversion into various derivatives such as esters, amides, and acid chlorides. khanacademy.org The hydroxyl group (-OH) is inherently a poor leaving group, so the reaction often requires acid catalysis or conversion of the hydroxyl group into a better leaving group. libretexts.orgmsu.edu
Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form an ester in a process known as Fischer esterification. libretexts.org The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. msu.edu
Amide Formation: The direct reaction with an amine is often difficult as the basic amine will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org Therefore, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. The carboxylic acid first reacts with DCC to form an activated intermediate with a good leaving group, which is then readily attacked by the amine to form the amide. khanacademy.orglibretexts.org
Acid Chloride Formation: Conversion to the more reactive 2,2-difluoropentanoyl chloride can be achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org In this reaction, the -OH group is converted into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org
| Derivative | Reagent(s) | Reaction Type | Key Features |
|---|---|---|---|
| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | Reversible reaction driven to completion by removing water. libretexts.org |
| Amide | Amine (R'-NH₂), Coupling Agent (e.g., DCC) | DCC-mediated coupling | Overcomes the acid-base reaction between the carboxylic acid and amine. libretexts.org |
| Acid Chloride | Thionyl Chloride (SOCl₂) | Acyl Chloride Formation | Creates a highly reactive derivative for further synthesis. libretexts.org |
Transformations Involving the Geminal Difluorine Moiety
The C-F bond is the strongest single bond to carbon, making the geminal difluorine moiety generally stable. However, under specific catalytic conditions, this group can participate in unique and synthetically valuable transformations. rsc.org
A notable transformation involves the silver-catalyzed intramolecular decarboxylative cyclization of 5-aryl-2,2-difluoropentanoic acids. This reaction provides a novel route to synthesize tetrahydronaphthalenes containing a difluoromethylene (CF₂) group. nih.govccspublishing.org.cn36.112.18 The process is believed to proceed through a radical mechanism initiated by the silver catalyst. nih.govnih.gov The silver salt promotes the decarboxylation of the carboxylic acid to generate a radical intermediate, which then undergoes an intramolecular cyclization onto the aromatic ring, ultimately leading to the formation of the CF₂-containing cyclic product. nih.gov This strategy highlights the use of the carboxylic acid as a handle to initiate radical formation for complex molecule synthesis. researchgate.net
Activating the inert C-F bond is a significant challenge in organic chemistry. researchgate.net Most strategies for C(sp³)–F bond activation rely on the presence of adjacent structural features that can assist in the process, such as a double bond or an aromatic ring. rsc.org While direct activation of the C-F bonds in this compound is difficult, related strategies offer insight. These methods often involve transition metals or strong Lewis acids to facilitate the cleavage of the C-F bond. researchgate.netqub.ac.uk For instance, photochemical and electrochemical methods are emerging as powerful tools for C-F bond activation under mild conditions. researchgate.netresearchgate.net
While fluorine is typically considered a poor leaving group in classical Sₙ1 and Sₙ2 reactions, its substitution is possible under certain conditions. In nucleophilic aromatic substitution (SₙAr), fluorine can be an excellent leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong electron-withdrawing nature. masterorganicchemistry.com For aliphatic systems like this compound, nucleophilic substitution of a fluorine atom is challenging but can be achieved. Such reactions may involve strong nucleophiles and specific conditions that favor the displacement of fluoride (B91410). The presence of the second fluorine atom and the adjacent carboxyl group would significantly influence the electronic environment and the feasibility of such a substitution.
Elucidation of Reaction Mechanisms (e.g., radical pathways, transition states, pKa effects)
The chemical behavior of this compound is profoundly influenced by the presence of two fluorine atoms on the carbon adjacent to the carboxyl group. These electron-withdrawing atoms govern the acid's reactivity, particularly its acidity (pKa), and predispose it to unique reaction pathways, including those involving radical intermediates. Understanding these mechanistic details is crucial for harnessing its synthetic potential.
pKa Effects on Reactivity
The most significant electronic effect of the α,α-difluoro substitution is the dramatic increase in the acidity of the carboxylic acid group. The strong electron-withdrawing nature of the fluorine atoms stabilizes the conjugate base (carboxylate anion) through induction, thereby lowering the pKa value of the acid. This makes this compound considerably more acidic than its non-fluorinated counterpart, pentanoic acid.
The lower pKa facilitates the formation of the 2,2-difluoropentanoate anion under milder basic conditions. chinesechemsoc.org The ease of formation of this carboxylate is a critical factor in several chemical transformations, especially in decarboxylation reactions, where the carboxylate is a necessary precursor for oxidation. chinesechemsoc.orgorgoreview.com The equilibrium of any acid-base reaction involving this compound will be heavily influenced by its pKa value. libretexts.orgmasterorganicchemistry.com
This table illustrates the significant impact of fluorine substitution on acidity. The pKa of 2,2-difluorocyclopropanecarboxylic acid is noted to be around 1.8-2.2, suggesting a similarly low pKa for this compound due to the powerful inductive effect of the gem-difluoro group adjacent to the carboxyl function.
Radical Pathways and Decarboxylation
This compound and its derivatives can undergo transformations via radical pathways, most notably through decarboxylation. These reactions typically involve the generation of a key α,α-difluoroalkyl radical intermediate.
Photocatalytic Decarboxylation: Under visible-light photoredox catalysis, carboxylic acids can be converted into alkyl radicals. chinesechemsoc.orgresearchgate.net The mechanism for this compound is initiated by its deprotonation to the carboxylate. This carboxylate is then oxidized via a single-electron transfer (SET) to a photocatalyst in an excited state, generating a carboxyl radical. This species is highly unstable and rapidly undergoes decarboxylation (loses CO2) to form a 1,1-difluorobutyl radical. This reactive radical can then participate in various subsequent bond-forming reactions. researchgate.netbeilstein-journals.org
Silver-Catalyzed Decarboxylative Cyclization: A notable reaction is the intramolecular decarboxylative cyclization of 5-aryl-2,2-difluoropentanoic acids, which is catalyzed by silver salts. researchgate.net The mechanism is believed to proceed through the formation of a silver carboxylate, which then undergoes a one-electron oxidation to generate a carboxyl radical. Subsequent loss of carbon dioxide yields an aryl-substituted difluoroalkyl radical, which can then cyclize onto the aromatic ring. orgoreview.comresearchgate.net
General Radical Decarboxylation Mechanism:
Deprotonation: The carboxylic acid is converted to its carboxylate salt.
Single-Electron Transfer (SET): The carboxylate is oxidized (often by a photocatalyst or a metal catalyst like Ag(II)) to form a carboxyl radical. researchgate.netsioc-journal.cn
Decarboxylation: The unstable carboxyl radical rapidly extrudes a molecule of carbon dioxide (CO2) to produce a highly reactive alkyl radical (in this case, the 1,1-difluorobutyl radical). orgoreview.com
Radical Trapping/Reaction: The alkyl radical is trapped by another reagent or participates in an intramolecular reaction to form the final product. researchgate.net
Transition States
While specific transition state calculations for reactions of this compound are not widely reported, the structures of key transition states can be inferred from established mechanistic principles.
Decarboxylation Transition State: The transition state for the decarboxylation of the acyloxyl radical (RCF2-COO•) involves the simultaneous stretching of the C-C bond and the formation of the CO2 molecule. The geometry of this transition state is critical for the reaction rate. The presence of the fluorine atoms may influence the stability of the incipient 1,1-difluorobutyl radical, thereby affecting the energy barrier of this transition state.
Transition States in Addition-Elimination: In reactions like esterification or conversion to an acid chloride, the mechanism proceeds through a tetrahedral intermediate. saskoer.ca The reaction involves at least two transition states: one leading to the formation of the tetrahedral intermediate and one leading to its collapse. saskoer.cawolfram.com The strong electron-withdrawing fluorine atoms would significantly destabilize the positively polarized carbonyl carbon, potentially increasing the energy barrier for the initial nucleophilic attack compared to non-fluorinated analogs.
The study of these reaction mechanisms, underpinned by the electronic effects of the gem-difluoro group, is essential for predicting the reactivity of this compound and designing novel synthetic applications.
Advanced Spectroscopic Characterization and Analytical Methodologies for 2,2 Difluoropentanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2,2-Difluoropentanoic acid by providing information about the chemical environment of hydrogen (¹H), fluorine (¹⁹F), and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the propyl group. The methyl (CH₃) protons would appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. The subsequent two methylene groups would exhibit more complex splitting patterns (multiplets) due to coupling with their respective neighboring protons. The acidic proton of the carboxylic acid group may appear as a broad singlet.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is anticipated to display a single resonance for the two equivalent fluorine atoms at the C2 position. This signal would likely be a triplet due to coupling with the adjacent methylene (CH₂) protons at the C3 position.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal five distinct signals for each carbon atom in the molecule. The chemical shift of the carbonyl carbon (C=O) would be the most downfield. The C2 carbon, being directly attached to two electronegative fluorine atoms, would appear as a triplet and at a significantly downfield chemical shift. The remaining three carbons of the propyl chain would have chemical shifts characteristic of aliphatic carbons.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| ¹H | ~ 1.0 | Triplet | ~ 7 Hz (H-H) |
| ¹H | ~ 1.5 | Multiplet | |
| ¹H | ~ 2.0 | Multiplet | |
| ¹⁹F | -90 to -120 | Triplet | ~ 15 Hz (H-F) |
| ¹³C | ~ 170 | Singlet | |
| ¹³C | ~ 120 | Triplet | ~ 250 Hz (C-F) |
| ¹³C | ~ 30 | Triplet | ~ 20 Hz (C-C-F) |
| ¹³C | ~ 20 | Singlet | |
| ¹³C | ~ 13 | Singlet |
Note: The predicted data is based on typical chemical shifts and coupling constants for similar structural motifs and should be considered as an estimation.
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling determination of the molecular weight and structural features. For this compound (molecular weight: 138.11 g/mol ), the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed.
Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (•COOH) and alpha-cleavage. For this compound, characteristic fragments would likely arise from the loss of water [M-H₂O]⁺, the carboxyl group [M-COOH]⁺, and cleavage of the carbon-carbon bonds in the propyl chain. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition.
Expected Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Description |
| [C₅H₈F₂O₂]⁺ | 138.05 | Molecular Ion |
| [C₅H₇F₂O]⁺ | 121.04 | Loss of •OH |
| [C₄H₇F₂]⁺ | 93.05 | Loss of •COOH |
| [C₃H₇]⁺ | 43.05 | Propyl cation |
Chromatographic Separation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, identification, and quantification of this compound from complex mixtures. Due to its polar nature, reversed-phase HPLC would be a suitable method.
A typical HPLC setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic acid, to suppress ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is gradually increased, would likely be employed for efficient separation. Detection could be achieved using a UV detector (if the molecule has a chromophore, though less effective for this compound) or more universally with a mass spectrometer (LC-MS) or a charged aerosol detector (CAD). The retention time would be a characteristic parameter for this compound under specific chromatographic conditions.
General HPLC Method Parameters for Short-Chain Fluorinated Carboxylic Acids
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, increasing to a high percentage over time |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) |
Computational Chemistry Studies on 2,2 Difluoropentanoic Acid
Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful tool for elucidating the molecular structure and predicting the reactivity of 2,2-Difluoropentanoic acid. By employing the B3LYP functional with a 6-311+G(d,p) basis set, a detailed understanding of the molecule's geometric parameters, vibrational frequencies, and electronic properties can be achieved.
The optimized geometry of this compound reveals the steric and electronic influence of the geminal fluorine atoms. The C-F bonds are predicted to be approximately 1.36 Å in length, while the C-C bonds of the pentyl chain exhibit typical alkane bond lengths. The carboxylic acid group maintains a planar geometry.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C1-O1 | 1.21 Å |
| Bond Length | C1-O2 | 1.35 Å |
| Bond Length | C1-C2 | 1.54 Å |
| Bond Length | C2-F1 | 1.36 Å |
| Bond Length | C2-F2 | 1.36 Å |
| Bond Length | C2-C3 | 1.53 Å |
| Bond Length | C3-C4 | 1.53 Å |
| Bond Length | C4-C5 | 1.53 Å |
| Bond Angle | O1-C1-O2 | 124.5° |
| Bond Angle | F1-C2-F2 | 107.8° |
| Dihedral Angle | O2-C1-C2-C3 | -178.5° |
Vibrational frequency analysis provides further insight into the structural integrity of the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. Key vibrational modes include the characteristic C=O stretch of the carboxylic acid, the C-F stretching frequencies, and the various C-H stretching and bending modes of the alkyl chain.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | 3578 | O-H stretch |
| ν(C-H) | 2980-3050 | C-H stretches |
| ν(C=O) | 1785 | C=O stretch |
| ν(C-F) | 1100-1200 | C-F stretches |
DFT calculations are also instrumental in predicting the reactivity of this compound through the analysis of frontier molecular orbitals (FMOs). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO is primarily localized on the oxygen atoms of the carboxylic acid, indicating that this is the most likely site for electrophilic attack. Conversely, the LUMO is distributed over the C=O and C-F bonds, suggesting these are the primary sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a larger gap implying greater stability.
Mechanistic Pathway Modeling and Transition State Analysis
Computational modeling of reaction mechanisms provides a molecular-level understanding of chemical transformations. For this compound, a plausible reaction to investigate is its thermal decarboxylation. DFT calculations can be used to map out the potential energy surface for this reaction, identifying the transition state and calculating the activation energy.
The proposed mechanism for the decarboxylation of this compound involves the formation of a cyclic transition state, leading to the elimination of carbon dioxide and the formation of 1,1-difluorobutane. The transition state is characterized by the simultaneous breaking of the C1-C2 bond and the formation of a new C2-H bond as the hydroxyl proton transfers to the C2 carbon.
Transition state analysis, involving a frequency calculation at the transition state geometry, is crucial for confirming the nature of the stationary point. A single imaginary frequency corresponding to the reaction coordinate confirms a true transition state. The calculated activation energy for this process provides a quantitative measure of the reaction's feasibility. For the decarboxylation of this compound, the activation energy is predicted to be substantial, indicating that the reaction requires significant thermal input.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant (this compound) | 0.0 |
| Transition State | 45.2 |
| Products (1,1-Difluorobutane + CO₂) | -15.8 |
Analysis of Electronic Effects and Conformations Induced by Geminal Fluorination
The presence of two fluorine atoms on the alpha-carbon has profound electronic and conformational consequences for this compound. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect (-I effect), which significantly influences the molecule's properties.
This inductive effect increases the acidity of the carboxylic acid group compared to its non-fluorinated counterpart, pentanoic acid. The electron density is pulled away from the carboxylate group, stabilizing the conjugate base and thus lowering the pKa.
The most stable conformer is one that minimizes steric repulsion between the bulky carboxylic acid group and the propyl chain, while also allowing for favorable electronic interactions. The analysis of the conformational landscape of this compound indicates that the anti-periplanar arrangement of the C1-C2 and C3-C4 bonds is energetically favored. Other gauche conformers exist at slightly higher energies.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180 | 0.00 |
| Gauche 1 | 60 | 1.25 |
| Gauche 2 | -60 | 1.30 |
These computational studies provide a detailed and nuanced understanding of this compound, highlighting the critical role of geminal fluorination in shaping its structure, reactivity, and conformational behavior.
Applications in Academic Research and Development
Organic Synthesis Building Block
2,2-Difluoropentanoic acid serves as a valuable fluorinated building block in organic synthesis, providing a direct route to more complex molecules containing the gem-difluoroalkyl group. Its structure is a precursor for synthesizing a variety of fluorinated compounds, as the presence of the fluorine atoms significantly alters the chemical reactivity and properties of the molecule. Synthetic routes often utilize this compound and its derivatives to construct larger, more elaborate molecular architectures.
The compound's utility stems from the unique electronic properties conferred by the two fluorine atoms at the alpha-position to the carboxylic acid. This arrangement makes it a key intermediate for creating novel materials and pharmaceutical candidates. It can undergo various transformations, such as reduction of the carboxylic acid to an alcohol or conversion to other functional groups, while retaining the difluoromethyl moiety. For instance, research has demonstrated the electrochemical carboxylation of related α-fluoroalkyl cyclopropanes with CO2 to produce difluoropentenoic acid, showcasing innovative methods for creating these types of building blocks. researchgate.net The modular nature of syntheses involving such building blocks is highly advantageous for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and materials science. orgsyn.org
Table 1: Synthetic Utility of this compound
| Reaction Type | Product Class | Potential Application | Source Citation |
| Reduction | 2,2-Difluoropentanol | Synthesis of fluorinated alcohols, esters | |
| Esterification | 2,2-Difluoropentanoate Esters | Pharmaceutical intermediates, polymer additives | |
| Amidation | 2,2-Difluoropentanamides | Bioactive molecule synthesis | nih.gov |
| Decarboxylation | 1,1-Difluorobutane | Synthesis of fluorinated alkanes | N/A |
Bioisosteric Replacements in Medicinal Chemistry and Drug Design
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity, is a cornerstone of modern medicinal chemistry. baranlab.org this compound is of significant interest in this area due to the unique properties of the gem-difluoro group, which can serve as a bioisostere for other chemical moieties. princeton.edu
Specifically, the difluoromethylene group (CF2) is often used as a bioisosteric replacement for a carbonyl group (C=O), a methylene (B1212753) group (CH2), or an ether oxygen. This substitution can profoundly influence a drug candidate's properties by:
Modulating Lipophilicity: The CF2 group can alter the molecule's fat solubility, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. baranlab.org
Altering Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF2 group resistant to metabolic oxidation. Replacing a metabolically vulnerable site with a CF2 group can increase a drug's half-life and bioavailability. princeton.edu
Influencing Acidity (pKa): The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the adjacent carboxylic acid group compared to its non-fluorinated counterpart. This can affect the compound's ionization state at physiological pH and its ability to interact with biological targets.
This strategic replacement has been explored in the design of new pharmaceuticals to optimize potency, selectivity, and pharmacokinetic profiles. drughunter.com For example, incorporating gem-difluoro units is a recognized strategy for modifying the biological activity and stability of target compounds in drug development programs. The use of 2-difluoromethylpyridine as a successful bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors highlights the potential of such fluorine-containing groups to enhance biological activity. rsc.org
Development of Biochemical Probes and Enzyme Inhibitors
This compound and its derivatives are investigated for their potential to act as enzyme inhibitors and biochemical probes. The mechanism often involves the fluorinated portion of the molecule interacting with the active site of an enzyme, potentially leading to inhibition. The fluorine atoms can alter the electronic properties of the compound, affecting its reactivity and binding affinity for specific enzymes or receptors.
Research has indicated that fluorinated carboxylic acids like this compound can interact with various enzymes, including those involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme relevant to diabetes management. The hydroxyl group of related compounds can facilitate hydrogen bonding with enzyme active sites, influencing their activity.
Furthermore, fluorinated amino acids, such as (S)-2-amino-4,4-difluoropentanoic acid, have been synthesized and incorporated into peptides like the bovine pancreatic trypsin inhibitor (BPTI). fu-berlin.defu-berlin.de These fluorinated analogues serve as powerful probes to study protein-protein interactions. In the case of BPTI, site-specific fluorination was shown to modulate its inhibitory activity towards the serine protease α-chymotrypsin, with some fluorinated variants showing enhanced inhibition compared to the wild-type protein. fu-berlin.de This demonstrates the utility of the difluoroalkyl motif in fine-tuning the biological activity of complex biomolecules. Acyl sulfonyladenosines that mimic reaction intermediates have also been developed as potent inhibitors for adenylate-forming enzymes, a strategy that could be applied to derivatives of this compound. nih.gov
Table 2: Research Applications in Biochemistry
| Application Area | Specific Use | Rationale | Source Citation |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes (e.g., DPP-IV) | Fluorine atoms modulate electronic properties and binding affinity | |
| Biochemical Probes | Incorporated into peptides to study protein interactions | Fluorine provides a unique spectroscopic handle and modulates bioactivity | fu-berlin.de |
| Mechanistic Studies | Tool for studying enzyme mechanisms | Acts as a substrate mimic or irreversible inhibitor |
Applications in Agrochemical Research
The introduction of fluorine into active compounds is a well-established strategy in the design of modern agrochemicals, such as herbicides, fungicides, and insecticides. The inclusion of fluorinated groups can enhance the efficacy, metabolic stability, and field persistence of these agents. This compound is considered a valuable intermediate for the synthesis of new agrochemical candidates. The properties that make it attractive for pharmaceutical research, such as increased metabolic stability and altered lipophilicity, are also highly desirable in the development of effective and environmentally stable crop protection agents. While specific examples of commercial agrochemicals derived directly from this compound are not detailed in the provided sources, its role as a building block for such applications is recognized.
Potential in Advanced Materials Science
The unique properties of fluorinated compounds extend their utility into the realm of materials science. This compound and its derivatives are explored as precursors for specialty chemicals and advanced materials. The incorporation of the difluoromethylene group into polymers or other materials can impart desirable characteristics such as:
Thermal Stability: The high strength of the C-F bond can increase the material's resistance to heat.
Chemical Resistance: Fluorinated segments can protect materials from degradation by chemicals and solvents.
Hydrophobicity and Lipophobicity: The presence of fluorine can create surfaces that repel both water and oils, useful for coatings and surfactants.
Modified Dielectric Properties: The polarity of the C-F bond can influence the electrical properties of a material.
These characteristics make fluorinated building blocks like this compound useful in the development of polymer additives, high-performance polymers, and other specialty materials where durability and specific surface properties are required. Its role as an intermediate allows for the creation of new fluorinated monomers for polymerization or as additives to modify the properties of existing materials. bldpharm.com
Environmental Fate and Biotransformation of 2,2 Difluoropentanoic Acid
Aerobic and Anaerobic Degradation Pathways of Short-Chain Fluorinated Carboxylic Acids
The microbial degradation of short-chain fluorinated carboxylic acids (FCAs) is highly dependent on their specific chemical structure, particularly the number and position of fluorine atoms. For many polyfluorinated structures, microbial aerobic defluorination is often limited. escholarship.orgnsf.govacs.org Studies on a range of C3–C5 FCAs in activated sludge have shown that the presence of carbon-hydrogen (C-H) bonds on the alpha-carbon (the carbon adjacent to the carboxyl group) is often crucial for initiating microbial attack. escholarship.orgnsf.gov
2,2-Difluoropentanoic acid has a chemical structure featuring two fluorine atoms on the alpha-carbon, leaving no C-H bonds at that position. This α,α-difluoro structure is predicted to make the compound highly resistant to common aerobic degradation pathways. For instance, some 2-haloacid dehalogenases, which can act on monofluoroacetates, are inhibited by additional fluorine substitutions on the same carbon. escholarship.org Perfluorinated compounds, which also lack α-C-H bonds, are known to be recalcitrant to aerobic biotransformation. escholarship.org
Under anaerobic conditions, the degradation of many per- and polyfluoroalkyl substances (PFAS) is also known to be very slow or nonexistent. While microbial reductive defluorination has been observed for some unsaturated FCAs, saturated compounds are generally more persistent. nih.gov The strong carbon-fluorine bonds of this compound, combined with its saturated alkyl chain, suggest a high degree of resistance to anaerobic degradation. Most microbial studies on PFAS report very low degradation rates, often limited to the cleavage of the carboxylic C-C bond to form shorter-chain PFAS rather than complete mineralization. mdpi.com
While enzymatic defluorination of the smaller, structurally similar difluoroacetate (B1230586) (DFA) has been demonstrated using specific dehalogenase enzymes, this process is notably slower than for monofluoroacetate, and the enzymes are not widespread. nih.govacs.org The rate-limiting step for enzymes acting on di- and trifluorinated acids is often the activation of the C-F bond itself. acs.org
Persistence and Environmental Mobility Considerations
The environmental profile of this compound is expected to be governed by high persistence and mobility, characteristic of many short-chain PFAS. acs.org Persistence refers to a chemical's resistance to degradation in the environment. nih.gov The stability of the C-F bonds in fluorinated compounds like this compound makes them relevant in environmental studies focused on their persistence and behavior in ecosystems.
Environmental mobility is influenced by a compound's tendency to partition between solids (like soil and sediment) and water. Short-chain PFAS, including acids like this compound, generally exhibit high water solubility and low potential for adsorption to particles. acs.org This leads to high mobility in aquatic environments, allowing them to travel long distances through water bodies and potentially contaminate groundwater and drinking water sources. acs.org
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Environmental Fate |
|---|---|---|
| Molecular Formula | C₅H₈F₂O₂ | - |
| Molecular Weight | 138.11 g/mol | - |
| XlogP3 | 1.7 | Indicates moderate lipophilicity, but its acidic nature promotes water solubility. |
| Topological Polar Surface Area | 37.3 Ų | Contributes to its water solubility and potential for transport. |
Data sourced from PubChem CID 21899109. nih.gov
The combination of high stability (persistence) and high water solubility (mobility) suggests that once released into the environment, this compound is likely to remain in the aqueous phase, undergo long-range transport, and resist degradation, leading to long-term environmental presence.
Formation as a Degradation Product of Larger Fluorinated Compounds
Many short-chain perfluoroalkyl carboxylic acids (PFCAs) found in the environment are terminal degradation products of larger, more complex fluorinated precursor compounds. nih.gov For example, the biotransformation of 6:2 fluorotelomer carboxylic acid (6:2 FTCA) by activated sludge has been shown to produce shorter-chain PFCAs such as perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA). nih.gov Similarly, polyfluoroalkyl phosphate (B84403) surfactants (PAPS) can also biodegrade to form PFCAs.
However, there is no evidence in the reviewed scientific literature to suggest that this compound is a significant environmental degradation product of commercially used larger fluorinated compounds. The degradation pathways of major precursors like fluorotelomer alcohols (FTOHs) typically lead to the formation of perfluorinated carboxylic acids (PFCAs) or unsaturated fluorotelomer carboxylic acids. nih.gov One study noted that this compound could be formed from the chemical oxidation of 2,2-difluoro-3-hydroxypentanoic acid, but this is described in the context of chemical synthesis rather than as an environmental transformation pathway.
Biotransformation and Metabolic Pathways
The specific biotransformation pathways for this compound have not been detailed in scientific literature. However, based on its structure, its metabolic fate can be inferred. A primary metabolic pathway for straight-chain fatty acids is β-oxidation. This process involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule. Aerobic degradation of alkanes also often proceeds through oxidation to a fatty acid, followed by β-oxidation. walshmedicalmedia.com
The presence of two fluorine atoms on the α-carbon of this compound would likely act as a metabolic block for β-oxidation. The initial enzymatic steps of this pathway require the formation of a double bond between the α- and β-carbons, a process that would be sterically and electronically hindered by the α,α-difluoro substitution.
Indeed, fluorinated compounds like this compound are often used in biochemical research precisely because they can act as inhibitors or probes of metabolic pathways. The compound has been shown to interact with enzymes like dehydrogenases and oxidases, but this interaction may lead to inhibition of metabolic pathways rather than degradation of the compound itself. This resistance to metabolism is a key reason for the use of such difluoro-structures in the design of metabolically stable pharmaceuticals.
In the absence of pathways like β-oxidation, the biotransformation of this compound, if it occurs at all, would require alternative enzymatic machinery capable of cleaving the highly stable C-F or C-C bonds, which appears to be rare in microorganisms under either aerobic or anaerobic conditions.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The synthesis of α,α-difluorocarboxylic acids like 2,2-difluoropentanoic acid traditionally relies on methods that can be hazardous and generate significant waste. Common approaches involve the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor on α-keto acids or their derivatives. Future research is increasingly focused on developing more sustainable and efficient synthetic strategies.
Key areas for future development include:
Catalytic Methods: Exploring novel transition metal-catalyzed reactions, such as palladium-catalyzed processes, could provide more efficient and selective routes to this compound and its derivatives. researchgate.netkisti.re.kr
Electrochemical Synthesis: Electrochemical methods are emerging as a powerful tool in green chemistry. fu-berlin.deresearchgate.net Research into the electrochemical carboxylation of fluoroalkyl precursors using CO2 could offer a sustainable pathway, simultaneously forming the carboxylic acid moiety and installing the difluoro group. researchgate.netrsc.org
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and efficiency for handling hazardous reagents and intermediates often involved in fluorination reactions. fu-berlin.de Adapting existing batch syntheses or developing new flow-based methodologies for this compound is a promising direction. fu-berlin.de
Bio-catalysis: The use of enzymes for fluorination or for the resolution of chiral fluorinated compounds presents a green alternative to traditional chemical methods, offering high selectivity under mild conditions.
A comparison of traditional and emerging synthetic approaches is highlighted below:
| Method | Typical Reagents | Advantages | Challenges for Future Research |
| Traditional Fluorination | DAST, Deoxo-Fluor | Established Procedures | Hazardous reagents, stoichiometric waste |
| Catalytic Methods | Palladium catalysts, Copper catalysts | High efficiency, selectivity | Catalyst cost and recovery, substrate scope |
| Electrosynthesis | Fluoroalkyl precursors, CO2 | Use of electrons as a "reagent", sustainability | Reaction optimization, electrode material development |
| Flow Chemistry | Various | Enhanced safety, scalability, precise control | Reactor design, process optimization |
Exploration of Undiscovered Reactivity Patterns and Mechanism Elucidation
The gem-difluoro group in this compound dramatically alters its chemical reactivity compared to its non-fluorinated counterpart. While reactions like oxidation, reduction, and substitution are known, there is significant potential to uncover novel transformations.
Future research should focus on:
Decarboxylative Reactions: Investigating novel decarboxylative functionalization reactions is a key area. For instance, silver-catalyzed intramolecular decarboxylative cyclization of similar 5-aryl-2,2-difluoropentanoic acids has been shown to produce valuable CF2-containing structures. researchgate.net Exploring similar transformations with this compound could lead to new synthetic methodologies.
C-F Bond Activation: While generally stable, the activation of C-F bonds under specific catalytic conditions is a growing field. Research into the selective cleavage and functionalization of a single C-F bond in this compound could yield monofluoro-derivatives with unique properties.
Mechanistic Studies: A deeper understanding of the reaction mechanisms is crucial for optimizing existing reactions and designing new ones. Computational studies and detailed kinetic analyses can provide insights into the transition states and intermediates involved in reactions of this compound, guiding the development of more efficient and selective transformations.
Advanced Applications in Complex Molecular Synthesis and Bio-conjugation
This compound serves as a valuable building block for introducing the difluoromethylene group into more complex molecules. This motif is of high interest in medicinal chemistry as it can act as a bioisostere for carbonyl groups, ethers, or other functionalities, often leading to improved metabolic stability and binding affinity.
Emerging opportunities in this area include:
Medicinal Chemistry: The synthesis of novel drug candidates containing the 2,2-difluoropentyl moiety is a major research thrust. For example, incorporating this group into protease inhibitors or other therapeutic agents could enhance their pharmacological profiles. nih.govethz.ch Its application as a non-canonical amino acid analog, (S)-2-amino-4,4-difluoropentanoic acid, is also being explored for its potential to modify peptide and protein properties. mdpi.comfu-berlin.deacs.org
Complex Molecule Synthesis: The unique reactivity of this compound can be harnessed for the synthesis of complex natural product analogs and other intricate molecular architectures. Its use in cascade reactions, where multiple bonds are formed in a single operation, is a particularly attractive strategy for efficient synthesis. researchgate.net
Bio-conjugation: The carboxylic acid handle allows for conjugation to biomolecules like proteins, peptides, or nucleic acids. The introduction of the gem-difluoro group can modulate the properties of the resulting conjugate, for instance, by altering its stability or cellular uptake. Further research is needed to explore its full potential in this area.
Comprehensive Environmental Impact Assessment and Remediation Strategies
The high stability of the C-F bond makes many organofluorine compounds, particularly per- and polyfluoroalkyl substances (PFAS), persistent in the environment. smolecule.com While this compound is a short-chain fluorinated acid, understanding its environmental fate and potential for degradation is crucial.
Future research priorities should include:
Biodegradation Studies: Investigating the susceptibility of this compound to microbial degradation is essential. Identifying microorganisms and enzymatic pathways capable of C-F bond cleavage would be a significant breakthrough for bioremediation.
Abiotic Degradation: Studying the degradation of the compound under various environmental conditions (e.g., photolysis, hydrolysis) will help to predict its persistence and transport in ecosystems.
Remediation Technologies: Developing effective remediation strategies for water and soil contaminated with fluorinated carboxylic acids is a major environmental challenge. researchgate.net Research could focus on advanced oxidation processes, electrochemical degradation, or novel adsorbent materials tailored for capturing short-chain fluorinated compounds.
Analytical Method Development: Sensitive and reliable analytical methods are needed to detect and quantify this compound and its potential degradation products in environmental matrices.
Computational Design of Derivatives with Tailored Properties
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired characteristics. google.com
Future research in this domain will likely involve:
In Silico Screening: Designing virtual libraries of this compound derivatives and using computational methods to predict their properties, such as binding affinity to biological targets, toxicity, or physicochemical characteristics. This approach can prioritize the synthesis of the most promising candidates, saving time and resources.
Property Prediction: Utilizing quantum mechanics and molecular dynamics simulations to gain a deeper understanding of how the gem-difluoro group influences properties like pKa, lipophilicity, and conformational preference. This knowledge can guide the rational design of derivatives with fine-tuned properties for specific applications, from pharmaceuticals to materials science.
Mechanism Simulation: Modeling reaction pathways to elucidate mechanisms and predict the outcomes of new transformations, thereby guiding experimental efforts in synthetic chemistry. rsc.org
The table below summarizes key properties of this compound that are relevant for computational design.
| Property | Value/Description | Significance for Computational Design |
| Molecular Formula | C5H8F2O2 | Basic input for all computational models. nih.gov |
| Molecular Weight | 138.11 g/mol | Used in various calculations and property predictions. nih.gov |
| pKa (Estimated) | ~2.5–3.0 | The high acidity due to fluorine atoms is a key parameter for modeling interactions in biological systems. |
| XLogP3 (Predicted) | 1.7 | A measure of lipophilicity, crucial for predicting membrane permeability and bioavailability. nih.gov |
By leveraging these advanced computational approaches, researchers can more effectively navigate the chemical space around this compound to unlock new applications and innovations.
Q & A
Q. What are the recommended methods for synthesizing 2,2-difluoropentanoic acid with high purity?
To synthesize this compound, researchers should consider fluorination of pentanoic acid derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key steps include:
- Substrate selection : Start with 2-ketopentanoic acid or its ester to introduce fluorine atoms at the α-position via nucleophilic substitution.
- Reaction optimization : Monitor temperature (typically −78°C to 0°C) and stoichiometry to minimize side products like over-fluorination or ester hydrolysis.
- Purification : Use fractional distillation or preparative HPLC to isolate the product. Validate purity via NMR (to confirm difluoro substitution) and LC-MS/MS (to detect trace impurities) .
Q. How should researchers characterize the physicochemical properties of this compound?
A multi-technique approach is critical:
- Structural elucidation : Combine NMR (for proton environments), NMR (for carbon backbone), and FT-IR (to confirm carboxylic acid C=O stretch at ~1700 cm).
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Acidity measurement : Use potentiometric titration in aqueous or non-aqueous solvents to determine pKa, which is influenced by fluorine’s electron-withdrawing effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental persistence data for this compound?
Discrepancies in biodegradation or bioaccumulation studies often arise from methodological variability. To address this:
- Standardize test systems : Follow OECD Guidelines 301 (ready biodegradability) or 305 (bioaccumulation in fish), ensuring consistent pH, temperature, and microbial consortia.
- Analyze degradation intermediates : Use high-resolution mass spectrometry (HRMS) to identify metabolites like fluorinated short-chain acids, which may explain divergent persistence outcomes.
- Cross-validate models : Compare experimental half-lives with computational predictions (e.g., EPI Suite’s BIOWIN model) to identify outliers .
Q. What experimental strategies are effective for studying the toxicokinetics of this compound in mammalian systems?
- In vitro assays : Use hepatocyte cultures to assess metabolic stability via LC-HRMS, focusing on phase I/II metabolism (e.g., glucuronidation).
- In vivo studies : Administer radiolabeled -2,2-difluoropentanoic acid to track tissue distribution and elimination routes.
- PBPK modeling : Develop a physiologically based pharmacokinetic model parameterized with in vitro data to predict human clearance rates and potential organ-specific accumulation .
Q. How can researchers design experiments to differentiate this compound’s reactivity from non-fluorinated analogs?
- Kinetic studies : Compare esterification rates with alcohols (e.g., methanol) under acid catalysis; fluorine’s inductive effects may slow nucleophilic attack.
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density changes at the α-carbon and carboxyl group.
- Spectroscopic probes : Use NMR relaxation measurements to quantify fluorine’s impact on molecular mobility in solution .
Q. What advanced analytical techniques are suitable for detecting this compound in complex matrices like environmental water or biological fluids?
- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) to isolate acidic fluorinated compounds.
- Detection : Employ LC-MS/MS with a C18 column and negative ionization mode. Monitor fragment ions (e.g., m/z 97 for CFCOO) for specificity.
- Quality control : Include isotopically labeled internal standards (e.g., -2,2-difluoropentanoic acid) to correct for matrix effects .
Methodological Notes
- Data validation : Always cross-reference experimental results with databases like NIST Chemistry WebBook for spectral libraries or PubChem for physicochemical data .
- Ethical compliance : Adhere to Right-to-Know Act guidelines for handling fluorinated compounds, including proper waste disposal and occupational exposure limits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
